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molecular formula C17H26N2O2 B1275665 1-Benzyl-4-(N-Boc-amino)piperidine CAS No. 73889-19-7

1-Benzyl-4-(N-Boc-amino)piperidine

Cat. No. B1275665
M. Wt: 290.4 g/mol
InChI Key: WFKLUNLIZMWKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602872B1

Procedure details

Compound 79 (4.55 g, 15.7 mmol), 10% palladium on carbon (400 mg), and ethanol (100 mL) were combined and hydrogenated in a Parr jar at 63psi for 3d. The mixture was filtrated through celite, followed by removal of the solvent in vacuo to afford 2.87 g (14.4 mmol, 91.4%) of Compound 80.
Quantity
4.55 g
Type
reactant
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
91.4%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].C(O)C>[C:18]([O:17][C:15]([NH:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:16])([CH3:21])([CH3:19])[CH3:20]

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)OC(C)(C)C
Step Two
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtrated through celite
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.4 mmol
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 91.4%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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